molecular formula C14H16O3 B8073631 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl acetate

2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl acetate

Cat. No. B8073631
M. Wt: 232.27 g/mol
InChI Key: JPCKEMOQAJHNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl acetate is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoreaction Studies

    A study by Hasegawa (1997) investigated the photoreaction of related compounds, including ethyl 2-bromomethyl-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate, in aqueous media. These photoreactions were promoted through photoinduced electron transfer processes (Hasegawa, 1997).

  • Synthesis and Transformation

    Research by Sinyakov et al. (2017) involved the synthesis of derivatives such as ethyl 2-cyano-2-(6,7-dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl)acetate, showcasing the chemical transformation capabilities of these compounds (Sinyakov et al., 2017).

  • Anti-HIV Activity

    Therkelsen et al. (2007) synthesized derivatives like 5-ethyl-2-thiouracil with a 6-(tetrahydronaphthalen-1-yl)methyl substituent, evaluating their potential anti-HIV activity. This highlights the biomedical research applications of such compounds (Therkelsen et al., 2007).

  • Rearrangement and Synthesis

    Silva et al. (2006) explored the rearrangement of b,g-unsaturated esters, including 2-(3,4-dihydronaphthalen-1-yl)-propionic acid ethyl ester, leading to the synthesis of indans with a b-keto ester moiety. This study demonstrates the use of these compounds in organic synthesis (Silva et al., 2006).

  • Marine Fungus Derivatives

    Wu et al. (2010) discovered new compounds from the marine fungus Penicillium sp., including derivatives of the tetrahydronaphthalene structure. This shows the natural occurrence and potential pharmacological interest in these compounds (Wu et al., 2010).

  • Quantum Chemical Studies and Bromination

    Pankratov et al. (2004) conducted a quantum chemical study on the bromination of related compounds like 1-oxo-1,2,3,4-tetrahydronaphthalene, offering insights into the chemical properties and reactivities of these molecules (Pankratov et al., 2004).

  • Anticancer Agent Synthesis

    Gouhar and Raafat (2015) synthesized (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with various nucleophiles, evaluating their potential as anticancer agents (Gouhar & Raafat, 2015).

properties

IUPAC Name

[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-10(15)17-9-14(16)13-7-6-11-4-2-3-5-12(11)8-13/h6-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCKEMOQAJHNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.